molecular formula C7H3BrF3N3O B13305732 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B13305732
M. Wt: 282.02 g/mol
InChI Key: VRBCUNULPAPPRJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with bromine and trifluoromethyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL typically involves a series of chemical reactions starting from readily available precursors. One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one as the starting material. The reaction is carried out in the presence of a palladium catalyst (XPhosPdG2/XPhos) and a variety of aryl and heteroaryl boronic acids. The reaction conditions are optimized to avoid debromination and achieve high yields of the desired product .

Chemical Reactions Analysis

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For example, its activity against monoamine oxidase B suggests that it may inhibit the enzyme’s activity, thereby modulating neurotransmitter levels in the brain. The exact molecular pathways and targets involved in its anti-inflammatory effects are still under investigation .

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential biological activities.

Properties

Molecular Formula

C7H3BrF3N3O

Molecular Weight

282.02 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H3BrF3N3O/c8-3-2-12-14-5(15)1-4(7(9,10)11)13-6(3)14/h1-2,12H

InChI Key

VRBCUNULPAPPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)Br)C(F)(F)F

Origin of Product

United States

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